Vecuronium
Overview
Description
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It belongs to the aminosteroid class of neuromuscular blockers and is known for its intermediate duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vecuronium bromide is synthesized from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone). The synthesis involves multiple steps, including the formation of key intermediates such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . The process includes acetylation and bromination reactions under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound bromide involves the optimization of the synthetic route to ensure high yield and purity. The process includes crystallization techniques to obtain the desired crystal form, which improves the compound’s stability and solubility . The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Vecuronium bromide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of this compound bromide results in the formation of acetylated derivatives .
Scientific Research Applications
Vecuronium bromide has a wide range of scientific research applications, including:
Mechanism of Action
Vecuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end plate, thereby inhibiting the action of acetylcholine . This competitive binding prevents depolarization of the muscle cell membrane, leading to muscle relaxation . The effects of this compound bromide can be reversed by agents such as sugammadex or a combination of neostigmine and glycopyrrolate .
Comparison with Similar Compounds
Cisatracurium: A benzylisoquinolinium neuromuscular blocker with a different chemical structure but similar clinical applications.
Uniqueness of this compound: this compound is unique due to its intermediate duration of action, lack of significant cardiovascular effects, and its suitability for patients with renal impairment . Its pharmacokinetic profile makes it a preferred choice in various clinical settings .
Properties
Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. | |
CAS No. |
86029-43-8 |
Molecular Formula |
C34H57N2O4+ |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
BGSZAXLLHYERSY-XQIGCQGXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Appearance |
Solid powder |
melting_point |
228 °C |
86029-43-8 50700-72-6 |
|
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
1.86e-05 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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